molecular formula C18H16ClN3O2S B6935327 N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B6935327
M. Wt: 373.9 g/mol
InChI Key: OWEHBRBBDYQFGZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-14-10-20-8-7-13(14)17(23)22(11-12-4-3-9-24-12)18-21-15-5-1-2-6-16(15)25-18/h1-2,5-8,10,12H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEHBRBBDYQFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide has been studied for its antibacterial and antifungal properties. It shows promise as a lead compound for the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

  • N-(1,3-benzothiazol-2-yl)-3-chloro-N-(methyl)pyridine-4-carboxamide

Uniqueness: N-(1,3-benzothiazol-2-yl)-3-chloro-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows for a broader range of applications and interactions compared to similar compounds.

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